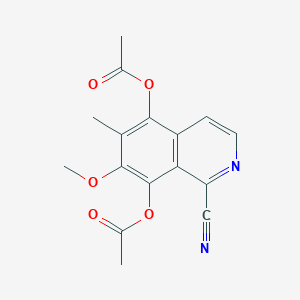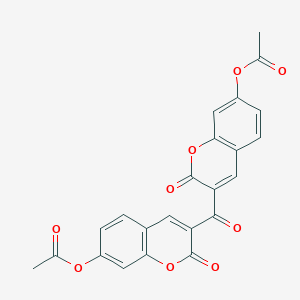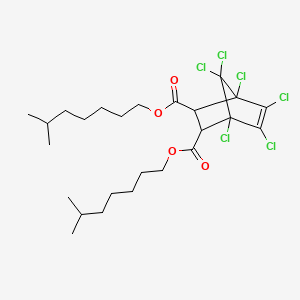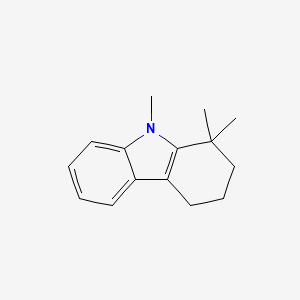
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is an organic compound with the molecular formula C10H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- typically involves the use of starting materials such as benzyl alcohol and propanal. One common synthetic route includes the following steps:
Protection of the hydroxyl group: Benzyl alcohol is reacted with a protecting group to form benzyl ether.
Aldol reaction: The protected benzyl alcohol undergoes an aldol reaction with propanal in the presence of a base, such as sodium hydroxide, to form the desired product.
Deprotection: The protecting group is removed to yield Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(phenylmethoxy)propanal.
Reduction: Formation of 3-hydroxy-2-(phenylmethoxy)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and undergo nucleophilic addition reactions, influencing various biochemical processes. The phenylmethoxy group can interact with hydrophobic regions of proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanal, 3-hydroxy-2-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(methoxy)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(ethoxy)-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with specific biological activities.
Eigenschaften
| 76227-09-3 | |
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2R)-3-hydroxy-2-phenylmethoxypropanal |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m0/s1 |
InChI-Schlüssel |
JDNBRBUDLGGLQH-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H](CO)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

